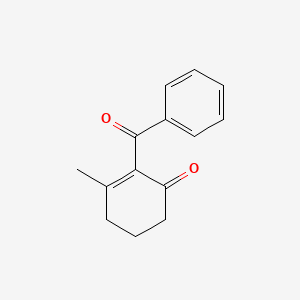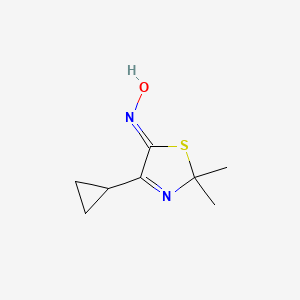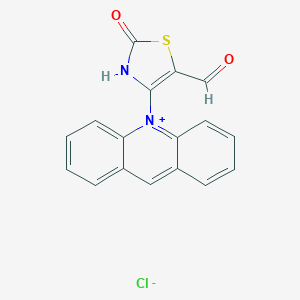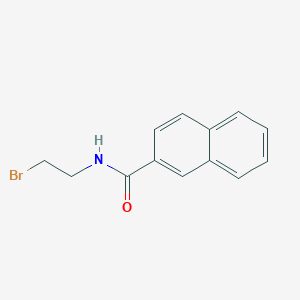![molecular formula C12H20O2 B14425771 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 85739-40-8](/img/structure/B14425771.png)
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound characterized by a unique structural framework. This compound is notable for its tert-butyl group attached to the bicyclo[4.1.0]heptane ring system, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the formation of the bicyclic structure in a single step under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to maximize output and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and as a probe for studying biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic framework but differ in the size and arrangement of the rings.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has an additional oxygen atom in the ring system, which alters its chemical properties.
Uniqueness
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of the tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
85739-40-8 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
6-tert-butylbicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-10(2,3)12-7-5-4-6-11(12,8-12)9(13)14/h4-8H2,1-3H3,(H,13,14) |
Clé InChI |
CGKANXKMSNKKIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C12CCCCC1(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)



![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)

![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)

